molecular formula C25H26N4O4 B2875638 N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115979-68-4

N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2875638
CAS No.: 1115979-68-4
M. Wt: 446.507
InChI Key: QYIHMSSFHINRMT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research data.

Chemical Structure

The compound is characterized by a complex structure that includes a benzodioxole moiety, a piperidine ring, and a pyrazine derivative. Its structural formula can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

Antitumor Activity

Research indicates that derivatives of pyrazole, including those similar to the compound , exhibit significant antitumor activity . A study highlighted that certain pyrazole derivatives effectively inhibited BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression . The specific compound under discussion may share similar mechanisms due to its structural analogies.

Table 1: Summary of Antitumor Activities of Pyrazole Derivatives

Compound TypeTarget KinasesActivity Level
Pyrazole DerivativesBRAF(V600E), EGFRHigh
N-(1,3-benzodioxol-5-ylmethyl)...Potentially similarTBD

Anti-inflammatory Properties

The compound's anti-inflammatory potential is also noteworthy. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators. This suggests that this compound could have therapeutic applications in inflammatory diseases .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. For instance, certain compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity. The specific compound may possess similar characteristics based on its structural framework .

Table 2: Antimicrobial Activity of Related Pyrazole Compounds

Compound TypeMicrobial TargetInhibition Zone (mm)
Pyrazole DerivativesStaphylococcus aureus15
Candida albicans12
N-(1,3-benzodioxol...)TBDTBD

The proposed mechanisms through which this compound exerts its biological effects likely involve:

  • Kinase Inhibition : By structurally resembling known kinase inhibitors, this compound may inhibit specific kinases involved in tumor growth and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress pathways, which could be beneficial in cancer therapy.

Case Studies

Recent case studies involving pyrazole derivatives provide insights into their clinical relevance:

  • Breast Cancer Treatment : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when used in combination therapy .
  • Inflammatory Disorders : Another study assessed the anti-inflammatory effects of pyrazole compounds in animal models of arthritis, demonstrating significant reductions in inflammatory markers .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17-8-12-29(13-9-17)23-25(27-11-10-26-23)33-20-5-3-19(4-6-20)24(30)28-15-18-2-7-21-22(14-18)32-16-31-21/h2-7,10-11,14,17H,8-9,12-13,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIHMSSFHINRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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